molecular formula C12H12N2O3 B1346434 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 29278-09-9

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B1346434
CAS RN: 29278-09-9
M. Wt: 232.23 g/mol
InChI Key: RXAUWXZMIWBIES-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a compound that is related to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is similar to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, which has a molecular weight of 260.29 .


Chemical Reactions Analysis

Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .

Scientific Research Applications

Synthesis and Pharmacological Investigation

Research has led to the synthesis of a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their potential analgesic and anti-inflammatory activities. A particular compound within this series showed significant activity and was suggested as a lead molecule for further development of novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Polymorphic and Solvate Structures

A study on ethyl ester and carboxylic acid derivatives of an antiviral drug analogue revealed insights into their polymorphic and solvate structures, stability in solutions, and their interactions with solvent molecules. The research highlighted the impact of molecular conformations on their stability and potential pharmacological implications (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).

Herbicidal Activity

Investigations into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives have shown significant herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies. This research supports the potential of these compounds for agricultural applications (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Synthesis and Cytostatic Properties

A study synthesized new 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters, exploring their cytostatic activity. One derivative showed better activity than Dacarbazine, indicating potential for cancer treatment research (Ryng, Malinka, & Duś, 1997).

Antituberculosis Activity

The antituberculosis activity of 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester and its derivatives has been extensively studied, revealing its efficacy against Mycobacterium tuberculosis. This research outlines a path for developing effective anti-TB drugs (Mao, Yuan, Wang, Wan, Pak, He, & Franzblau, 2010).

Future Directions

Isoxazoles are useful in the development of new therapeutic agents with increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester and similar compounds may have potential applications in the synthesis of a new class of bioactive peptides .

properties

IUPAC Name

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUWXZMIWBIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300585
Record name Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

CAS RN

29278-09-9
Record name 29278-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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